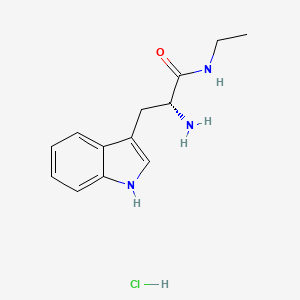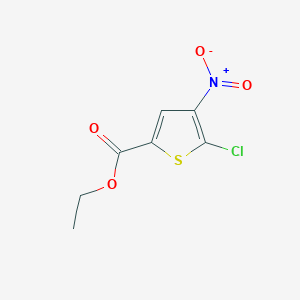
(2R)-2-Amino-N-ethyl-3-(1H-indol-3-yl)propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Properties
(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride: exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a potential candidate for novel cancer therapies .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. It may serve as a basis for developing new antibiotics or antifungal agents. Researchers are investigating its efficacy against drug-resistant strains, which is crucial in the fight against infectious diseases .
Neuroprotective Effects
Studies suggest that (2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride could protect neurons from oxidative stress and neurodegenerative conditions. Its potential application in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease warrants further investigation .
Analgesic Properties
The compound’s structural features make it an interesting candidate for pain management. Researchers have explored its analgesic effects, potentially offering an alternative to existing pain medications. Understanding its interactions with neural receptors is crucial for optimizing its use .
Anti-Inflammatory Activity
Inflammation plays a central role in various diseases. (2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride has shown anti-inflammatory potential by modulating inflammatory pathways. Investigating its effects on specific cytokines and immune responses is essential for therapeutic applications .
Synthetic Applications
Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. Researchers have employed it in the construction of more complex molecules, including indole derivatives. Methods like the Fischer indole synthesis have been explored for its efficient preparation .
properties
IUPAC Name |
(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12;/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKXPKPKLGHOQK-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride | |
CAS RN |
2137073-76-6 |
Source


|
| Record name | (2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2704616.png)



![[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2704620.png)
![N-(1-cyanocyclopentyl)-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B2704622.png)

![(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2704629.png)



![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704634.png)